Dcp-LA

Descripción

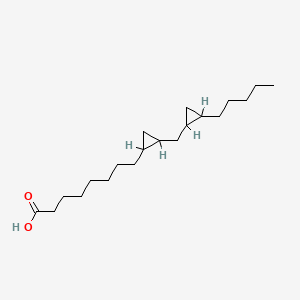

Structure

3D Structure

Propiedades

IUPAC Name |

8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONYTTFKIUJZOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC1CC2CC2CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432656 |

Source

|

| Record name | DCP-LA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28399-31-7 |

Source

|

| Record name | DCP-LA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Dcp-LA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dcp-LA, a derivative of linoleic acid, is a multifaceted compound with significant potential in the realm of neuropharmacology, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its mechanism of action is characterized by a dual impact on both presynaptic and postsynaptic signaling cascades, leading to enhanced synaptic transmission and neuronal protection. This technical guide elucidates the core molecular pathways modulated by Dcp-LA, presenting available quantitative data, outlining key experimental methodologies, and providing visual representations of the intricate signaling networks involved.

Core Molecular Mechanisms of Dcp-LA

Dcp-LA exerts its effects through the modulation of several key intracellular signaling molecules and receptors. The primary mechanisms can be categorized as follows:

-

Presynaptic Modulation: Dcp-LA enhances the release of neurotransmitters. This is achieved through the selective activation of Protein Kinase C epsilon (PKCε), which in turn potentiates the function of presynaptic α7 nicotinic acetylcholine receptors (α7 nAChRs). The activation of these receptors stimulates the exocytosis of synaptic vesicles containing neurotransmitters such as glutamate, dopamine, and serotonin.[1] The α,β-diastereomer of Dcp-LA has been identified as the most potent and selective activator of PKCε.[1]

-

Postsynaptic Modulation: On the postsynaptic side, Dcp-LA facilitates synaptic transmission by inhibiting Protein Phosphatase 1 (PP-1).[2] This inhibition leads to the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII promotes the exocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the postsynaptic membrane, thereby increasing their surface expression and enhancing the postsynaptic response to glutamate.[2]

-

Neuroprotective Pathways: Dcp-LA also demonstrates neuroprotective properties by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B).[3] Inhibition of PTP1B enhances signaling through receptor tyrosine kinase (RTK) pathways, such as the insulin receptor (IR)/insulin receptor substrate 1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/3-phosphoinositide-dependent protein kinase-1 (PDK1)/Akt pathway. This cascade leads to the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[3] By inactivating GSK-3β, Dcp-LA can reduce tau phosphorylation.[3] Furthermore, Dcp-LA has been shown to protect neurons from oxidative stress-induced apoptosis by inhibiting the activation of caspases-3 and -9.[4]

Signaling Pathways

The intricate interplay of Dcp-LA with various cellular components can be visualized through the following signaling pathway diagrams.

Quantitative Data

The following tables summarize the available quantitative data regarding the concentrations of Dcp-LA used in various experimental settings and its observed effects.

Table 1: In Vitro Efficacy of Dcp-LA

| Target/Process | Cell Type/System | Concentration(s) | Observed Effect | Reference |

| PKCε Activation | PC-12 cells | 100 nM | Activation by binding to Arg50 and Ile89 in the C2-like domain. | [5] |

| CaMKII Activation & PP-1 Inhibition | Rat hippocampal neurons | 10, 100 nM | Activation of CaMKII and inhibition of PP-1. | [4] |

| AMPA Receptor Expression | Rat hippocampal slices | 100 nM | Increased expression of AMPA receptors on the plasma membrane. | [4] |

| Caspase-3/-9 Inhibition | Neurons | 100 nM | Abolished SNP-induced activation of caspase-3 and -9. | [4] |

| Proliferation | Rat Schwann cells | 500 nM | Significantly decreased cell proliferation at 4 and 7 days. |

Table 2: In Vivo Efficacy of Dcp-LA

| Animal Model | Administration | Dosage | Observed Effect | Reference |

| Mouse model of cerebral ischemia | Oral (p.o.), once daily for 7 days | 1 mg/kg | Significantly diminished the degraded area due to cerebral infarction. | [4] |

| Aged rats (>24 months old) | Intraperitoneal (i.p.) | 1.5 mg/kg | Prevented a decrease in vascular PKCε, MnSOD, and VEGF, and prevented microvascular loss and age-related memory impairment. | [6] |

| 5xFAD transgenic mouse model of AD | Not specified | Not specified | Suppressed GSK-3β activation and Tau-Ser396 phosphorylation in the hippocampus. | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to investigate the mechanism of action of Dcp-LA.

PKCε Activation Assays

-

Förster Resonance Energy Transfer (FRET) in PC-12 Cells:

-

Principle: To monitor PKCε kinase activity in living cells, a FRET probe is utilized. This probe consists of PKCε flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). Upon activation, a conformational change in PKCε alters the distance or orientation between CFP and YFP, leading to a change in the FRET signal (e.g., a decrease in the YFP/CFP emission ratio).[5]

-

Workflow:

Figure 4: FRET-based PKCε Activation Assay Workflow.

-

-

Cell-Free Kinase Assay with HPLC:

-

Principle: The kinase activity of purified PKCε is measured by its ability to phosphorylate a specific substrate peptide. The amount of phosphorylated peptide is then quantified using reversed-phase high-performance liquid chromatography (HPLC).[5]

-

Methodology Overview: A reaction mixture containing purified PKCε, a synthetic PKC substrate peptide, ATP, and Dcp-LA is incubated. The reaction is stopped, and the sample is injected into an HPLC system. The phosphorylated peptide is separated from the unphosphorylated form and detected, and the peak area is quantified to determine kinase activity.

-

Neurotransmitter Release Assay

-

HPLC with Electrochemical Detection (ECD) from Brain Slices:

-

Principle: This method measures the amount of neurotransmitters (e.g., glutamate, dopamine, serotonin) released from brain tissue slices upon stimulation. The released neurotransmitters in the superfusate are separated by HPLC and detected with high sensitivity using an electrochemical detector.[1][7]

-

Methodology Overview:

-

Rat brain slices (e.g., hippocampus, striatum, hypothalamus) are prepared and maintained in an artificial cerebrospinal fluid (aCSF).

-

Slices are stimulated (e.g., with high potassium or a specific agonist) in the presence or absence of Dcp-LA.

-

The superfusate is collected and analyzed by HPLC-ECD.

-

Neurotransmitter levels are quantified by comparing peak areas to those of known standards.

-

-

Protein Phosphatase and Kinase Assays

-

PTP1B Inhibition Assay:

-

Principle: The activity of PTP1B is assessed by measuring the dephosphorylation of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, can be quantified spectrophotometrically. The inhibitory effect of Dcp-LA is determined by the reduction in product formation.

-

Methodology Overview: Purified PTP1B is incubated with pNPP in the presence of varying concentrations of Dcp-LA. The reaction is stopped, and the absorbance is measured to quantify the amount of dephosphorylation.

-

-

CaMKII Activity Assay:

-

Principle: The activity of CaMKII is measured by its ability to phosphorylate a specific substrate. This can be done using a radioactive assay where the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide is quantified.

-

AMPA Receptor Surface Expression Assay

-

Cell Surface Biotinylation and Western Blotting:

-

Principle: This technique is used to quantify the amount of a specific protein present on the cell surface. Cells are treated with a membrane-impermeable biotinylating agent that labels extracellular domains of surface proteins. The cells are then lysed, and the biotinylated proteins are captured using streptavidin beads. The amount of the protein of interest (e.g., AMPA receptor subunits GluA1 and GluA2) in the captured fraction is then determined by Western blotting.[2]

-

Workflow:

Figure 5: Cell Surface Biotinylation Workflow.

-

GSK-3β Phosphorylation Analysis

-

Western Blotting:

-

Principle: Western blotting is used to detect the phosphorylation status of GSK-3β at specific sites (e.g., the inhibitory site Serine 9). This involves separating proteins from cell or tissue lysates by size using SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific for the phosphorylated form of the protein and for the total amount of the protein.

-

Methodology Overview:

-

Prepare protein lysates from cells or tissues treated with or without Dcp-LA.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phospho-GSK-3β (Ser9).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total GSK-3β to normalize the data.

-

-

In Vivo Models

-

5xFAD Transgenic Mouse Model of Alzheimer's Disease: This model co-expresses five familial Alzheimer's disease mutations and exhibits an age-dependent increase in Aβ levels and GSK-3β activity, leading to tau hyperphosphorylation.[3] Dcp-LA treatment in these mice has been shown to suppress GSK-3β activation and reduce tau phosphorylation.[3]

-

Aged Rat Model: In rats over 24 months old, which exhibit age-related cognitive decline, Dcp-LA has been shown to prevent microvascular loss in the hippocampus and improve memory.[6]

-

Mouse Model of Cerebral Ischemia: In a model of stroke induced by middle cerebral artery occlusion, oral administration of Dcp-LA has been shown to have a neuroprotective effect, significantly reducing the area of cerebral infarction.[4]

Conclusion

Dcp-LA is a promising therapeutic candidate with a complex and multifaceted mechanism of action that favorably modulates key signaling pathways implicated in synaptic plasticity and neurodegeneration. Its ability to concurrently enhance presynaptic neurotransmitter release, potentiate postsynaptic receptor function, and exert neuroprotective effects through the inhibition of PTP1B and GSK-3β makes it a compelling molecule for further investigation in the context of Alzheimer's disease and other neurological disorders. This technical guide provides a foundational understanding of its core mechanisms, though further research is required to fully elucidate the quantitative aspects of its interactions and to optimize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Dcp-LA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dcp-LA, or 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid, is a synthetic derivative of linoleic acid that has garnered significant interest in the scientific community for its unique biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, synthesis, and molecular mechanisms of Dcp-LA, with a focus on its role as a modulator of key signaling pathways implicated in neurodegenerative diseases and other pathological conditions. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and Synthesis

Molecular Mechanisms of Action

Dcp-LA exerts its biological effects through the modulation of several key signaling proteins. The primary targets of Dcp-LA include:

-

Protein Kinase C epsilon (PKCε): Dcp-LA is a selective and direct activator of PKCε.[3] Unlike typical PKC activators like phorbol esters, Dcp-LA activates PKCε in the cytosol without inducing its translocation to the cell membrane.[3] This activation is mediated by the direct interaction of Dcp-LA with the phosphatidylserine-binding sites Arg50 and Ile89 in the C2-like domain of PKCε.[4]

-

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): Dcp-LA activates CaMKII by inhibiting Protein Phosphatase 1 (PP-1).[1][5]

-

Protein Phosphatase 1 (PP-1): Dcp-LA inhibits the activity of PP-1, leading to the increased phosphorylation and activation of its downstream targets, such as CaMKII.[1][5]

-

Protein Tyrosine Phosphatase 1B (PTP1B): Dcp-LA is a potent inhibitor of PTP1B.[4] By inhibiting PTP1B, Dcp-LA enhances signaling pathways that are negatively regulated by this phosphatase, such as the insulin receptor signaling pathway.

Signaling Pathways Modulated by Dcp-LA

The multi-target activity of Dcp-LA results in the modulation of several critical intracellular signaling pathways.

PKCε-Mediated Signaling

The activation of PKCε by Dcp-LA initiates a cascade of downstream events, including the direct and indirect inactivation of Glycogen Synthase Kinase-3β (GSK-3β). This is a key mechanism underlying the potential therapeutic effects of Dcp-LA in Alzheimer's disease, as GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein, a hallmark of the disease.[5]

Caption: Dcp-LA-mediated activation of PKCε and subsequent inhibition of GSK-3β.

PTP1B Inhibition and Insulin Signaling

By inhibiting PTP1B, Dcp-LA enhances the insulin signaling pathway. PTP1B normally dephosphorylates and inactivates the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B by Dcp-LA leads to sustained activation of the PI3K/Akt pathway, which in turn results in the inactivation of GSK-3β.[1]

Caption: Dcp-LA-mediated inhibition of PTP1B and enhancement of the insulin signaling pathway.

CaMKII Activation and Synaptic Plasticity

Dcp-LA's inhibition of PP-1 leads to the activation of CaMKII.[1][5] Activated CaMKII plays a crucial role in synaptic plasticity by promoting the exocytosis of AMPA receptors to the postsynaptic membrane, thereby enhancing synaptic transmission.[1][5]

Caption: Dcp-LA-mediated activation of CaMKII and its role in synaptic plasticity.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of Dcp-LA. It is important to note that comprehensive dose-response studies providing specific IC50 and EC50 values for all targets are not consistently reported in the literature.

Table 1: In Vitro Efficacy of Dcp-LA on Key Molecular Targets

| Target | Action | Concentration Range | Effect | Reference |

| PKCε | Activation | 10 nM - 100 µM | Concentration-dependent activation, with maximal effect at 100 nM. Over 7-fold greater potency for PKCε over other PKC isozymes. | [4] |

| PTP1B | Inhibition | Not specified | Potent inhibitor. | [4] |

| PP-1 | Inhibition | Not specified | Inhibits phosphatase activity. | [1][5] |

| CaMKII | Activation | 10 nM - 100 nM | Activates CaMKII in rat hippocampal neurons. | [3] |

Table 2: Cellular Effects of Dcp-LA

| Cellular Process | Cell Type | Concentration | Effect | Reference |

| AMPA Receptor Exocytosis | Rat hippocampal slices | 100 nM | Increases expression of AMPA receptors on the plasma membrane. | [1][5] |

| Synaptic Transmission | Rat hippocampal slices | 100 nM | Facilitates hippocampal synaptic transmission. | [3] |

| Neuronal Protection | Rat hippocampal neurons | 100 nM | Protects neurons from oxidative stress-induced apoptosis by inhibiting caspase-3/-9 activation. | [3] |

| Tau Phosphorylation | 5xFAD mice hippocampus | Not specified | Suppresses GSK-3β activation and reduces Tau-Ser396 phosphorylation. | [1] |

| Neurotransmitter Release | Rat brain slices | Not specified | The α,β-diastereomer stimulates the release of glutamate, dopamine, and serotonin. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Dcp-LA. These protocols are intended to be representative and may require optimization for specific experimental conditions.

Experimental Workflow: Investigating the Molecular Effects of Dcp-LA

Caption: A general experimental workflow for characterizing the molecular and cellular effects of Dcp-LA.

In Vitro PKCε Kinase Assay

This protocol describes a cell-free assay to measure the direct activation of PKCε by Dcp-LA.

Materials:

-

Recombinant human PKCε

-

PKC substrate peptide (e.g., MARCKS peptide)

-

Dcp-LA stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, PKC substrate peptide, and the desired concentration of Dcp-LA or vehicle (DMSO).

-

Add recombinant PKCε to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of PKCε in the presence and absence of Dcp-LA.

PTP1B Phosphatase Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of Dcp-LA on PTP1B activity.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Dcp-LA stock solution (in DMSO)

-

PTP1B reaction buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Stop solution (e.g., 1 M NaOH)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing PTP1B reaction buffer and the desired concentration of Dcp-LA or vehicle (DMSO).

-

Add recombinant PTP1B to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the phosphatase reaction by adding pNPP.

-

Incubate the reaction for 15-30 minutes at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of PTP1B inhibition by Dcp-LA compared to the vehicle control.

Western Blot Analysis of Akt and GSK-3β Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of Akt and GSK-3β in cultured cells treated with Dcp-LA.

Materials:

-

Cultured cells (e.g., neuronal cells)

-

Dcp-LA

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK-3β (Ser9), and total GSK-3β

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with the desired concentration of Dcp-LA or vehicle for the specified time.

-

Lyse the cells in cell lysis buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Dcp-LA is a promising synthetic molecule with a unique multi-target profile that converges on key signaling pathways involved in neuronal function and disease. Its ability to concurrently activate PKCε and CaMKII while inhibiting PP-1 and PTP1B positions it as a compelling candidate for further investigation in the context of neurodegenerative disorders like Alzheimer's disease, as well as other conditions characterized by dysregulated signaling. The detailed information provided in this technical guide is intended to facilitate further research into the therapeutic potential of Dcp-LA and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [en.bio-protocol.org]

- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

Dcp-LA: A Technical Guide to a Selective PKCε Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical nodes in cellular signal transduction, regulating a vast array of physiological processes including cell proliferation, differentiation, apoptosis, and neuronal function. The PKC family is divided into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. The epsilon isoform (PKCε), a member of the novel PKC subfamily, has emerged as a particularly compelling therapeutic target due to its involvement in cardioprotection, neuroprotection, and oncology. However, the development of tools to specifically modulate PKCε activity has been hampered by the high degree of homology within the PKC family's catalytic domains.

This technical guide focuses on 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA) , a synthetic linoleic acid derivative that has been identified as a potent and selective activator of PKCε. Unlike broad-spectrum activators like phorbol esters, Dcp-LA offers a more targeted approach to studying and potentially harnessing the therapeutic benefits of PKCε activation. This document provides a comprehensive overview of Dcp-LA, including its mechanism of action, selectivity, downstream signaling effects, and detailed experimental protocols for its characterization and use in research.

Mechanism of Action

Dcp-LA activates PKCε through a distinct mechanism compared to conventional activators. While phorbol esters and diacylglycerol (DAG) bind to the C1 domain of novel PKCs, evidence suggests Dcp-LA interacts with the C2-like domain of PKCε. Specifically, it is thought to bind to the phosphatidylserine (PS) binding site[1][2][3]. This interaction induces a conformational change that activates the enzyme without requiring the translocation to the plasma membrane often seen with phorbol esters[1][2]. Studies have identified Arg50 and Ile89 within the C2-like domain as key residues for this interaction[1]. This unique cytosolic activation mechanism distinguishes Dcp-LA from many other PKC activators.

Quantitative Data: Potency and Selectivity

The utility of Dcp-LA as a research tool and potential therapeutic agent is defined by its potency and selectivity for PKCε. The following table summarizes the quantitative data for Dcp-LA and its ester derivatives. The data highlights a significant preference for PKCε over the conventional PKCα isoform.

| Compound | Activator EC50 (nM) | Specificity (ε/α) | Activation (% of Control) |

| Dcp-LA | 1000 | 7.4 | 300 |

| Dcp-LA Methyl Ester | 3 | 12.1 | 195 |

| Dcp-LA Ethyl Ester | 3 | 4.2 | 126 |

Table 1: Potency and selectivity of Dcp-LA and its ester derivatives. EC50 values represent the concentration for 50% of maximal activation. Specificity is the ratio of PKCε to PKCα activation. Activation is expressed as a percentage relative to a control activator.

Signaling Pathways and Cellular Effects

Activation of PKCε by Dcp-LA initiates a cascade of downstream signaling events. A particularly well-documented area of Dcp-LA research is in the context of Alzheimer's disease, where PKCε activation is linked to neuroprotective effects. Dcp-LA has been shown to restrain the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's, by inactivating Glycogen Synthase Kinase-3β (GSK-3β)[4][5][6][7]. This inactivation occurs through at least two mechanisms: direct phosphorylation of GSK-3β at the inhibitory Serine 9 residue and indirect inactivation via the activation of Akt (also known as Protein Kinase B)[4][6][7][8].

Below are Graphviz diagrams illustrating the activation mechanism and the key downstream signaling pathway in a neuroprotective context.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the activity and effects of Dcp-LA.

Protocol: In Vitro PKC Isozyme Selectivity Assay

This protocol describes a cell-free kinase assay to determine the selectivity of Dcp-LA for PKCε against other PKC isoforms (e.g., PKCα). The method is based on measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into a specific substrate peptide.

Materials:

-

Recombinant human PKCε, PKCα, and other desired isoforms.

-

Dcp-LA stock solution (e.g., 10 mM in DMSO).

-

PKC substrate peptide (e.g., MARCKS peptide).

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

[γ-³²P]ATP.

-

Cold ATP stock solution.

-

P81 phosphocellulose paper.

-

75 mM Phosphoric Acid wash solution.

-

Scintillation counter and vials.

Procedure:

-

Prepare Lipid Activator (Control): For conventional and novel PKCs (excluding the Dcp-LA specific reaction), prepare a lipid mixture of phosphatidylserine (PS) and diacylglycerol (DAG) by sonication in assay buffer. Dcp-LA assays are performed in the absence of PS and DAG[3].

-

Prepare Reaction Mix: For each reaction, prepare a master mix. For a 50 µL final reaction volume:

-

25 µL 2x Kinase Assay Buffer.

-

5 µL PKC substrate peptide (to a final concentration of 20 µM).

-

5 µL of diluted recombinant PKC isozyme.

-

5 µL of Dcp-LA dilution (or vehicle control, DMSO).

-

-

Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP mix (containing [γ-³²P]ATP and cold ATP to a final concentration of 100 µM).

-

Incubation: Incubate the reactions at 30°C for 10-20 minutes. Ensure the reaction stays within the linear range.

-

Stop Reaction & Spot: Stop the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Wash: Wash the P81 papers three times for 10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final brief wash with acetone to dry the papers.

-

Quantify: Place the dried P81 paper into a scintillation vial with scintillant and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific activity for each isozyme at various Dcp-LA concentrations. Plot dose-response curves to determine EC50 values.

Protocol: Cellular Assay for Downstream Target Phosphorylation

This protocol details how to treat a relevant cell line (e.g., PC-12) with Dcp-LA and assess the phosphorylation of a downstream target, such as GSK-3β at Serine 9, via Western Blot.

Materials:

-

Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum).

-

Dcp-LA stock solution.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, buffers, and electrophoresis equipment.

-

PVDF membrane and transfer apparatus.

-

Blocking Buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-GSK-3β (Ser9), Rabbit anti-total GSK-3β, Mouse anti-β-Actin.

-

HRP-conjugated secondary antibodies: Anti-Rabbit IgG-HRP, Anti-Mouse IgG-HRP.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture: Culture PC-12 cells to ~80% confluency in appropriate media. For some experiments, differentiation may be induced with Nerve Growth Factor (NGF)[11].

-

Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in low-serum media to reduce basal signaling activity.

-

Dcp-LA Treatment: Treat cells with varying concentrations of Dcp-LA (e.g., 100 nM - 10 µM) or vehicle (DMSO) for a predetermined time course (e.g., 15, 30, 60 minutes).

-

Cell Lysis: Wash cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 20 minutes.

-

Clarify Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-GSK-3β Ser9) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total GSK-3β and a loading control like β-Actin.

-

Densitometry: Quantify band intensity using image analysis software. Express phospho-protein levels relative to total protein and the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel PKCε activator like Dcp-LA.

Conclusion

Dcp-LA is a valuable pharmacological tool for investigating the complex roles of PKCε. Its selectivity and unique cytosolic mechanism of action provide a means to dissect PKCε-specific signaling pathways with greater precision than previously possible. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to utilize Dcp-LA in exploring the therapeutic potential of PKCε activation in neurodegenerative diseases, cardiovascular conditions, and oncology. Further research, particularly with its highly potent ester derivatives, will continue to illuminate the promise of targeting this critical enzyme.

References

- 1. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling pathways for PC12 cell differentiation: making the right connections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

role of Dcp-LA in PTP1B inhibition

An In-depth Technical Guide on the Role of 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA) in Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the role of the linoleic acid derivative, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA), as a potent inhibitor of PTP1B. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized to characterize the interaction between Dcp-LA and PTP1B. Furthermore, it includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction to PTP1B and its Role in Signal Transduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme that removes phosphate groups from tyrosine residues on various proteins. This dephosphorylation activity is a pivotal mechanism in the regulation of cellular signaling. PTP1B is known to negatively regulate the insulin and leptin signaling pathways, and its overactivity can contribute to insulin resistance.[1] Consequently, the inhibition of PTP1B is a promising strategy for the treatment of metabolic disorders.

The inhibition of PTP1B enhances insulin signaling by prolonging the phosphorylated state of the insulin receptor and its substrates.[1] This leads to improved glucose uptake and can ameliorate insulin resistance.

Dcp-LA as a PTP1B Inhibitor

The linoleic acid derivative 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA) has been identified as a potent inhibitor of PTP1B.[2] Studies have demonstrated that Dcp-LA directly interacts with and suppresses the enzymatic activity of PTP1B.[2][3] This inhibitory action enhances downstream signaling cascades that are normally attenuated by PTP1B.

Quantitative Data on PTP1B Inhibition by Dcp-LA

In a cell-free assay, Dcp-LA was shown to markedly suppress PTP1B activity in a concentration-dependent manner.[2] The inhibitory effects were observed across a wide range of concentrations, from 100 pM to 100 µM.[2] For comparison, the known PTP1B inhibitor sodium orthovanadate also demonstrated potent inhibition in these assays.[4]

| Compound | Concentration Range of PTP1B Inhibition | Reference |

| Dcp-LA | 100 pM - 100 µM | [2] |

| Sodium Orthovanadate | 1 µM - 1 mM | [4] |

Mechanism of Action and Signaling Pathway

Dcp-LA-mediated inhibition of PTP1B leads to the enhancement of receptor tyrosine kinase (RTK) signaling.[2] By inhibiting PTP1B, Dcp-LA prevents the dephosphorylation of key signaling molecules such as the Insulin Receptor Substrate-1 (IRS-1), leading to the activation of the PI3K/Akt pathway and subsequent activation of Rac1.[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by Dcp-LA's inhibition of PTP1B.

Caption: Dcp-LA inhibits PTP1B, enhancing RTK signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Dcp-LA as a PTP1B inhibitor.

PTP1B Activity Assay (Cell-Free)

This protocol is based on the methodology described by Tsuchiya et al., 2014.[2]

Objective: To determine the direct inhibitory effect of Dcp-LA on PTP1B enzymatic activity.

Materials:

-

Recombinant PTP1B enzyme

-

p-nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Dcp-LA

-

Sodium orthovanadate (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of recombinant PTP1B in the assay buffer.

-

Add the PTP1B solution to the wells of a 96-well microplate.

-

Add varying concentrations of Dcp-LA (e.g., 100 pM to 100 µM) or sodium orthovanadate to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate pNPP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 N NaOH).

-

Measure the absorbance at 405 nm using a microplate reader to quantify the amount of dephosphorylated pNPP.

-

Calculate the percentage of PTP1B activity relative to the control.

Dcp-LA Binding Assay

This protocol is based on the methodology described by Tsuchiya et al., 2014, which utilizes a fluorescently labeled Dcp-LA.[2][3]

Objective: To demonstrate the direct binding of Dcp-LA to PTP1B.

Materials:

-

Recombinant PTP1B

-

Fluorescein-conjugated Dcp-LA (Fluo-DCP)

-

Non-conjugated Dcp-LA

-

SDS-PAGE apparatus and reagents

-

Fluorescence imaging system

Procedure:

-

Incubate recombinant PTP1B with fluorescein-conjugated Dcp-LA (Fluo-DCP) at a specified concentration (e.g., 1 mM).

-

For competition assays, co-treat or pre-treat the PTP1B with non-conjugated Dcp-LA before adding Fluo-DCP.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescent signal on the gel using a fluorescence imaging system.

-

As a loading control, stain the gel with Coomassie Brilliant Blue.

Experimental Workflow Diagram

The following diagram outlines the workflow for assessing Dcp-LA's effect on PTP1B.

Caption: Workflow for PTP1B activity and Dcp-LA binding assays.

Conclusion

Dcp-LA has been demonstrated to be a potent, direct inhibitor of PTP1B. Its ability to suppress PTP1B activity in a concentration-dependent manner and enhance downstream signaling pathways, such as the PI3K/Akt pathway, highlights its potential as a therapeutic agent for diseases characterized by impaired insulin signaling. The experimental protocols detailed herein provide a robust framework for further investigation and validation of Dcp-LA and other potential PTP1B inhibitors. This technical guide serves as a valuable resource for researchers and drug development professionals aiming to advance the understanding and therapeutic application of PTP1B inhibition.

References

The Biological Targets and Signaling Pathways of Dcp-LA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dcp-LA, a derivative of linoleic acid, is a synthetic small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This technical guide provides an in-depth overview of the known biological targets and associated signaling pathways of Dcp-LA. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action. This document summarizes key quantitative data, provides a foundation for experimental protocols, and visualizes the complex signaling networks modulated by Dcp-LA.

Core Biological Targets of Dcp-LA

Dcp-LA exerts its biological effects by interacting with several key intracellular proteins. The primary targets identified to date include Protein Kinase C epsilon (PKCε), Protein-Tyrosine Phosphatase 1B (PTP1B), Protein Phosphatase 1 (PP-1), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). The modulation of these targets initiates a cascade of downstream signaling events that influence a range of cellular processes.

Protein Kinase C epsilon (PKCε)

Dcp-LA is a selective activator of PKCε.[1][2][3] Unlike many other PKC activators, Dcp-LA activates PKCε directly and selectively.[3] Studies have shown that the α,β-diastereomer of Dcp-LA is the most potent and selective activator of PKCε. This activation is crucial for many of Dcp-LA's downstream effects, including the modulation of neurotransmitter release and the phosphorylation of target proteins involved in neuronal function.

Protein-Tyrosine Phosphatase 1B (PTP1B)

In addition to its role as a PKCε activator, Dcp-LA is a potent inhibitor of PTP1B.[1][4] PTP1B is a key negative regulator of insulin and growth factor signaling pathways. By inhibiting PTP1B, Dcp-LA enhances the phosphorylation of receptor tyrosine kinases and their substrates, thereby potentiating downstream signaling cascades such as the PI3K/Akt pathway.[1]

Protein Phosphatase 1 (PP-1)

Dcp-LA has been shown to inhibit the activity of Protein Phosphatase 1 (PP-1).[2][5] PP-1 is a major serine/threonine phosphatase that regulates a wide variety of cellular functions. Inhibition of PP-1 by Dcp-LA leads to an increase in the phosphorylation state of its substrate proteins.

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII)

Through its inhibition of PP-1, Dcp-LA indirectly activates CaMKII.[2][5] CaMKII is a critical enzyme in synaptic plasticity and memory formation. The activation of CaMKII by Dcp-LA contributes to its effects on synaptic transmission and neuronal function.[5]

Signaling Pathways Modulated by Dcp-LA

The interaction of Dcp-LA with its primary targets triggers a series of signaling pathways that are central to its observed biological effects. These pathways are intricately linked and ultimately impact neuronal health and function.

The PKCε-Mediated Pathway

Activation of PKCε by Dcp-LA initiates several downstream signaling events. One of the key consequences is the stimulation of neurotransmitter release, including glutamate, dopamine, and serotonin. This process is, at least in part, mediated by the potentiation of α7 nicotinic acetylcholine receptors. Furthermore, activated PKCε can directly phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease.

The PTP1B Inhibition Pathway

By inhibiting PTP1B, Dcp-LA enhances the signaling of receptor tyrosine kinases (RTKs).[1] This leads to increased phosphorylation of downstream targets such as the Insulin Receptor Substrate (IRS) proteins, which in turn activates the PI3K/Akt pathway. Activated Akt can then phosphorylate and inactivate GSK-3β, providing another mechanism by which Dcp-LA can reduce tau hyperphosphorylation.[1][4]

The PP-1/CaMKII Pathway

Dcp-LA's inhibition of PP-1 leads to the subsequent activation of CaMKII.[5] Activated CaMKII plays a role in synaptic plasticity and can enhance the function of AMPA receptors, which are crucial for excitatory synaptic transmission in the brain.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of Dcp-LA with its biological targets. Note: Detailed quantitative data such as IC50, EC50, and Ki values are often found within the full text of primary research articles and may not be fully available in public abstracts. The following tables are structured to be populated with such data upon review of the primary literature.

Table 1: Potency of Dcp-LA on Target Enzymes

| Target | Parameter | Value | Diastereomer | Reference |

| PKCε | EC50 (Activation) | Data to be extracted | α,β-DCP-LA | |

| PTP1B | IC50 (Inhibition) | Data to be extracted | Racemic | [1] |

| PP-1 | IC50 (Inhibition) | Data to be extracted | Racemic | [2][5] |

Table 2: Effective Concentrations of Dcp-LA in Cellular Assays

| Cell Type | Assay | Effective Concentration | Effect | Reference |

| PC-12 cells | PKCε Activation | 100 nM | Maximal activation | [3] |

| Rat Hippocampal Slices | Neurotransmitter Release | Data to be extracted | Stimulation | |

| Cultured Neurons | GSK-3β Phosphorylation | Data to be extracted | Increased |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the biological activity of Dcp-LA. Note: These are generalized protocols and specific details (e.g., antibody dilutions, incubation times) should be obtained from the primary research articles.

PKCε Activity Assay (In Vitro)

This assay measures the ability of Dcp-LA to directly activate purified PKCε.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant PKCε, a specific fluorescently labeled peptide substrate, ATP, and an appropriate assay buffer.

-

Compound Addition: Dcp-LA, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control is also included.

-

Incubation: The reaction is incubated at 30°C for a defined period to allow for enzyme activity.

-

Reaction Termination: The reaction is stopped, typically by adding a stop solution (e.g., EDTA to chelate Mg²⁺).

-

Detection: The degree of peptide phosphorylation is quantified by measuring the fluorescence of the product. The results are used to determine the EC50 of Dcp-LA for PKCε activation.

PTP1B Inhibition Assay

This assay determines the inhibitory effect of Dcp-LA on PTP1B activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PTP1B is prepared in an assay buffer. A chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), is used.

-

Inhibitor Incubation: PTP1B is pre-incubated with varying concentrations of Dcp-LA or a vehicle control.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of pNPP.

-

Incubation: The reaction is allowed to proceed at 37°C for a specific time.

-

Reaction Termination and Detection: The reaction is stopped by adding a strong base (e.g., NaOH). The amount of dephosphorylated substrate (p-nitrophenol) is quantified by measuring the absorbance at 405 nm. The IC50 value for PTP1B inhibition by Dcp-LA is calculated from the dose-response curve.

Western Blotting for Phosphorylated Proteins

This technique is used to assess the effect of Dcp-LA on the phosphorylation state of specific proteins (e.g., GSK-3β, Akt) in cell lysates.

References

- 1. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Dcp-LA: A Technical Guide to its Multifaceted Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activities of Dcp-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid), a promising derivative of linoleic acid. Dcp-LA has demonstrated a range of effects across various cellular models, positioning it as a compound of interest for neurodegenerative diseases and skin aging. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes its complex signaling pathways.

Core Mechanisms of Action

In vitro studies have revealed that Dcp-LA exerts its effects through several key molecular targets:

-

Selective Activation of Protein Kinase C Epsilon (PKCε): Dcp-LA is a selective and direct activator of PKCε.[1][2][3][4] Notably, the α,β-diastereomer of Dcp-LA demonstrates the highest potency in activating PKCε and stimulating the release of neurotransmitters such as glutamate, dopamine, and serotonin.[2] This activation is unique as it occurs within the cytosol without inducing the translocation of PKCε to the cell surface.[3][4] The molecular interaction for this activation has been pinpointed to the Arg50 and Ile89 residues within the C2-like domain of PKCε.[4]

-

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): Dcp-LA acts as a potent inhibitor of PTP1B.[1][5] This action enhances signaling through receptor tyrosine kinases.[1][5]

-

Inhibition of Protein Phosphatase 1 (PP-1): Dcp-LA also inhibits PP-1, which leads to the subsequent activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[3][6]

-

Inactivation of Glycogen Synthase Kinase-3β (GSK-3β): A crucial downstream effect of Dcp-LA's activity is the inactivation of GSK-3β, a key enzyme in the phosphorylation of Tau protein.[1][5] This is achieved through both the PKCε activation and PTP1B inhibition pathways.[1][5]

-

Modulation of Neurotransmitter Receptors: Dcp-LA stimulates the exocytosis of AMPA receptors to the neuronal plasma membrane via CaMKII activation.[3][6] It also encourages the vesicular transport of α7 nicotinic acetylcholine receptors to presynaptic terminals.[7]

-

Cytoprotective and Anti-Aging Properties: Dcp-LA has been shown to protect neurons from oxidative stress-induced apoptosis by inhibiting the activation of caspases-3 and -9.[3][8] In skin cells, it exhibits anti-aging effects by inhibiting senescence-associated β-galactosidase.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro studies on Dcp-LA.

Table 1: Effects of Dcp-LA on Enzyme Activity

| Target Enzyme | Effect | Effective Concentration | Assay System | Reference |

| PKCε | Activation | 100 nM | PC-12 cells | [3] |

| PTP1B | Inhibition | Not specified | Cell-free assay | [5] |

| PP-1 | Inhibition | 10, 100, 1000 nM | Rat hippocampal neurons | [3] |

| CaMKII | Activation | 10, 100, 1000 nM | Rat hippocampal neurons | [3] |

| Caspase-3/9 | Inhibition | 100 nM | Neuronal cells | [3] |

Table 2: Cellular and Physiological Effects of Dcp-LA

| Effect | Effective Concentration | Cell/Tissue Type | Reference |

| AMPA Receptor Expression on Plasma Membrane | 100 nM | Rat hippocampal slices | [3] |

| Neurotransmitter Release (Glutamate, Dopamine, Serotonin) | Not specified | Rat brain slices | [2] |

| Prevention of SNP-induced Cell Death | 100 nM | Mouse keratinocytes | [9] |

| Inhibition of Senescence-Associated β-Galactosidase | 100 nM | Human fibroblasts and mouse keratinocytes | [8] |

| Facilitation of Hippocampal Synaptic Transmission | 100 nM | Rat hippocampal slices | [3] |

Signaling Pathways of Dcp-LA

The multifaceted activity of Dcp-LA can be visualized through its engagement with multiple interconnected signaling pathways.

Caption: Dcp-LA's primary signaling cascades.

The diagram above illustrates how Dcp-LA initiates three distinct signaling branches through the activation of PKCε and the inhibition of PTP1B and PP-1. These pathways converge on key downstream effectors that regulate Tau phosphorylation and synaptic plasticity.

Experimental Protocols

This section outlines the methodologies for key in vitro experiments to assess the activity of Dcp-LA.

Cell-Free PTP1B Activity Assay

Objective: To determine the direct inhibitory effect of Dcp-LA on PTP1B enzymatic activity.

Methodology:

-

Recombinant human PTP1B is incubated with the substrate p-nitrophenyl phosphate (pNPP).

-

The reaction is carried out in the presence of varying concentrations of Dcp-LA or a known PTP1B inhibitor (e.g., sodium orthovanadate) as a positive control.

-

The dephosphorylation of pNPP by PTP1B generates p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm.

-

The percentage of basal phosphatase activity is calculated for each Dcp-LA concentration and compared to the control (vehicle-treated) group.[5]

Caption: Workflow for the cell-free PTP1B activity assay.

PKCε Activation Assay in PC-12 Cells using FRET

Objective: To measure the activation of PKCε by Dcp-LA in a cellular context.

Methodology:

-

PC-12 cells are transfected with a FRET (Förster Resonance Energy Transfer) probe for PKCε. This probe typically consists of PKCε flanked by Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP).

-

In the inactive state, PKCε is in a conformation that allows for high FRET efficiency between CFP and YFP.

-

Upon activation by Dcp-LA, PKCε undergoes a conformational change, increasing the distance between CFP and YFP and thus decreasing FRET efficiency.

-

Cells are treated with Dcp-LA, and the ratio of YFP to CFP signal intensity is measured over time using fluorescence microscopy. A decrease in this ratio indicates PKCε activation.[4]

Western Blot Analysis for GSK-3β Inactivation

Objective: To assess the effect of Dcp-LA on the phosphorylation state of Akt and GSK-3β.

Methodology:

-

A suitable cell line (e.g., neuronal cells) is treated with Dcp-LA for a specified period.

-

Cells are lysed, and total protein is extracted and quantified.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated Akt (at Ser473), total Akt, phosphorylated GSK-3β (at Ser9), and total GSK-3β.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.

-

An increase in the ratio of phosphorylated GSK-3β (inactive) to total GSK-3β indicates the inhibitory effect of Dcp-LA.[5]

Caption: Workflow for Western blot analysis.

Neurotransmitter Release Assay using HPLC

Objective: To quantify the release of neurotransmitters from brain tissue in response to Dcp-LA.

Methodology:

-

Acute brain slices (e.g., from rat hippocampus, striatum, or hypothalamus) are prepared and maintained in artificial cerebrospinal fluid (aCSF).

-

The slices are incubated with Dcp-LA at various concentrations.

-

The aCSF surrounding the slices is collected at different time points.

-

The collected samples are analyzed by High-Performance Liquid Chromatography (HPLC) with electrochemical detection to separate and quantify the levels of glutamate, dopamine, and serotonin.[2]

-

The results are expressed as the amount of neurotransmitter released relative to the total tissue content.

This guide provides a comprehensive summary of the in vitro activities of Dcp-LA, offering valuable insights for researchers and professionals in the field of drug development. The detailed methodologies and pathway visualizations serve as a foundation for further investigation into the therapeutic potential of this compound.

References

- 1. jneurology.com [jneurology.com]

- 2. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Linoleic acid derivative DCP-LA stimulates vesicular transport of α7 ACh receptors towards surface membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. DCP-LA Exerts an Antiaging Action on the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

DCP-LA Effects on Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanisms of action of 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA), a derivative of linoleic acid, on neuronal signaling pathways. DCP-LA has emerged as a significant compound of interest, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease (AD), due to its multifaceted effects on synaptic transmission and neuronal survival.

Core Mechanisms of Action

DCP-LA exerts its effects on neurons through a combination of presynaptic and postsynaptic actions, primarily involving the modulation of key protein kinases and phosphatases. Its therapeutic potential stems from its dual ability to selectively activate Protein Kinase C epsilon (PKCε) and inhibit Protein Tyrosine Phosphatase 1B (PTP1B).[1][2]

Dual Modulation of PKCε and PTP1B: A Strategy Against Tau Hyperphosphorylation

A central hallmark of Alzheimer's Disease is the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein. Glycogen Synthase Kinase-3β (GSK-3β) is the primary kinase responsible for this pathological phosphorylation.[1] DCP-LA effectively suppresses Tau phosphorylation by inactivating GSK-3β through multiple convergent pathways.[1][3]

-

Direct PKCε Pathway : As a selective activator, DCP-LA stimulates PKCε.[4] Activated PKCε can then directly phosphorylate GSK-3β at its inhibitory Ser9 residue, leading to its inactivation.[1]

-

PKCε/Akt Pathway : Activated PKCε can also phosphorylate and activate Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3β.[1][3]

-

PTP1B Inhibition Pathway : DCP-LA is a potent inhibitor of PTP1B.[1][3] By inhibiting PTP1B, DCP-LA prevents the dephosphorylation of Receptor Tyrosine Kinases (RTK) and Insulin Receptor Substrate 1 (IRS-1). This enhances the signaling cascade through PI3K and PDK1, leading to robust activation of Akt and subsequent GSK-3β inactivation.[1][5]

This combined action of PKCε activation and PTP1B inhibition provides a powerful and innovative strategy to restrain the hyperphosphorylation of Tau.[1][2] In the 5xFAD transgenic mouse model of AD, DCP-LA was shown to suppress GSK-3β activation and reduce Tau phosphorylation at Ser396.[1]

Postsynaptic Enhancement: AMPA Receptor Exocytosis

DCP-LA facilitates hippocampal synaptic transmission by enhancing postsynaptic AMPA receptor responses.[1] This is achieved by activating Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[6] The mechanism involves the inhibition of Protein Phosphatase-1 (PP-1) by DCP-LA.[6] The subsequent activation of CaMKII stimulates the exocytosis of AMPA receptors, increasing the number of these receptors on the postsynaptic membrane.[6] This action potentiates AMPA receptor responses and contributes to a long-lasting facilitation of synaptic transmission.[1][6]

References

- 1. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]

- 2. researchgate.net [researchgate.net]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 5. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 6. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Dcp-LA: A Multifaceted Modulator of Kinase and Phosphatase Signaling for Therapeutic Intervention in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dcp-LA, chemically known as 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid, is a synthetic derivative of linoleic acid. It has emerged as a promising therapeutic candidate, particularly for neurological disorders, due to its unique and multifaceted mechanism of action. By modulating the activity of several key enzymes in cellular signaling pathways, Dcp-LA influences a range of downstream processes, including neurotransmission, synaptic plasticity, and cell survival. This technical guide provides a comprehensive overview of the current understanding of Dcp-LA, focusing on its therapeutic potential, underlying molecular mechanisms, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

Dcp-LA exerts its biological effects through the simultaneous modulation of multiple intracellular signaling pathways. Its primary targets include Protein Kinase C epsilon (PKCε), Protein Phosphatase 1 (PP1), Protein Tyrosine Phosphatase 1B (PTP1B), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).

Selective Activation of Protein Kinase C Epsilon (PKCε)

Dcp-LA is a selective and direct activator of PKCε. Unlike phorbol esters, which activate PKC isoforms at the cell membrane, Dcp-LA activates PKCε in the cytosol. This activation is mediated by its interaction with the phosphatidylserine-binding/associating sites Arg50 and Ile89 in the C2-like domain of PKCε.

Inhibition of Protein Phosphatases: PP1 and PTP1B

Dcp-LA also functions as an inhibitor of two key protein phosphatases:

-

Protein Phosphatase 1 (PP1): By inhibiting PP1, Dcp-LA leads to an increase in the phosphorylation state of PP1 substrates.

-

Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B by Dcp-LA enhances signaling pathways that are negatively regulated by this enzyme, such as the insulin receptor and other receptor tyrosine kinase pathways.

Activation of CaMKII

The inhibition of PP1 by Dcp-LA results in the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII)[1]. This activation contributes to the effects of Dcp-LA on synaptic plasticity.

Potential Therapeutic Uses

The unique pharmacological profile of Dcp-LA makes it a promising candidate for the treatment of several neurological and cognitive disorders.

Alzheimer's Disease and Cognitive Decline

Dcp-LA shows significant potential in the context of Alzheimer's disease (AD) and age-related cognitive decline. Its mechanism is particularly relevant to the pathology of AD:

-

Reduction of Tau Hyperphosphorylation: Glycogen synthase kinase-3β (GSK-3β) is a primary kinase responsible for the hyperphosphorylation of the tau protein, a hallmark of AD. Dcp-LA can inhibit GSK-3β activity through multiple pathways:

References

Dcp-LA: A Novel Modulator of Tau Phosphorylation for Neurodegenerative Disease Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The aberrant phosphorylation of tau leads to the formation of neurofibrillary tangles, neuronal dysfunction, and ultimately cell death. Consequently, therapeutic strategies aimed at modulating tau phosphorylation are of significant interest. This technical guide provides a comprehensive overview of the novel linoleic acid derivative, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA), and its significant effects on tau phosphorylation. Dcp-LA has emerged as a promising therapeutic candidate due to its dual mechanism of action: selective activation of Protein Kinase C epsilon (PKCε) and potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). Both pathways converge on the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a primary kinase responsible for tau phosphorylation. This document details the underlying signaling pathways, presents available quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visualizations to facilitate a deeper understanding of its mechanism of action.

Introduction to Tau Phosphorylation and Dcp-LA

Tau is a microtubule-associated protein that plays a crucial role in stabilizing microtubules in neurons. The function of tau is tightly regulated by phosphorylation. In pathological conditions, tau becomes hyperphosphorylated, detaches from microtubules, and aggregates into paired helical filaments, which form neurofibrillary tangles (NFTs). This process is a key driver of neurodegeneration in Alzheimer's disease and other tauopathies.[1]

Glycogen Synthase Kinase-3β (GSK-3β) is a primary kinase implicated in the hyperphosphorylation of tau.[1] Therefore, inhibiting GSK-3β activity is a major therapeutic target. Dcp-LA is a synthetic derivative of linoleic acid designed to overcome the metabolic instability of natural fatty acids while retaining biological activity.[2] It has been identified as a selective activator of PKCε and a potent inhibitor of PTP1B, both of which are upstream regulators of GSK-3β.[1][3]

Mechanism of Action: Dcp-LA's Dual Approach to Inhibit Tau Phosphorylation

Dcp-LA exerts its inhibitory effect on tau phosphorylation through a multi-pronged attack on the signaling pathways that regulate GSK-3β.

Activation of Protein Kinase C Epsilon (PKCε)

Dcp-LA selectively activates PKCε.[1][4] Activated PKCε can then directly phosphorylate GSK-3β at its serine 9 residue (Ser9), leading to its inactivation.[2][4] Furthermore, activated PKCε can also phosphorylate and activate Akt (also known as Protein Kinase B), which in turn phosphorylates and inactivates GSK-3β at Ser9.[1][2]

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Dcp-LA is also a potent inhibitor of PTP1B.[1][4] PTP1B is a negative regulator of the insulin receptor signaling pathway. By inhibiting PTP1B, Dcp-LA enhances the activity of the receptor tyrosine kinase (RTK) and insulin receptor substrate 1 (IRS-1). This leads to the activation of the phosphoinositide 3-kinase (PI3K)/3-phosphoinositide-dependent protein kinase 1 (PDK1)/Akt signaling cascade.[1][2] The resulting activation of Akt leads to the inhibitory phosphorylation of GSK-3β at Ser9.

The synergistic action of both PKCε activation and PTP1B inhibition by Dcp-LA leads to a robust and efficient inactivation of GSK-3β, thereby preventing the hyperphosphorylation of tau.[1][5]

Quantitative Data on the Effect of Dcp-LA on Tau Phosphorylation

Studies in a 5xFAD transgenic mouse model of Alzheimer's disease have demonstrated the in vivo efficacy of Dcp-LA. Oral administration of Dcp-LA was shown to suppress the activation of GSK-3β and reduce the phosphorylation of tau at serine 396 (Ser396) in the hippocampus.[1][5] While the available literature robustly describes the mechanism, detailed quantitative tables on the dose-dependent effects on various tau phosphorylation sites are not extensively published in a consolidated format. The following table summarizes the key findings mentioned in the literature.

| Model System | Tau Phosphorylation Site | Treatment | Effect | Reference |

| 5xFAD Transgenic Mice | Ser396 | Dcp-LA (oral administration) | Reduced phosphorylation | [1][5] |

| Cellular Models (inferred) | Multiple GSK-3β-dependent sites | Dcp-LA | Prevention of Aβ-induced tau phosphorylation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Dcp-LA on tau phosphorylation.

Western Blot Analysis of Tau Phosphorylation in 5xFAD Mice

This protocol describes the analysis of tau phosphorylation in brain tissue from 5xFAD mice treated with Dcp-LA.

Materials:

-

Brain tissue (hippocampus) from 5xFAD mice (treated and untreated)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-tau (e.g., Ser396, Ser202/Thr205)

-

Anti-total-tau

-

Anti-phospho-GSK-3β (Ser9)

-

Anti-total-GSK-3β

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Homogenize hippocampal tissue in lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize phospho-protein levels to total protein levels and the loading control.[6][7][8]

In Vitro GSK-3β Kinase Assay

This assay measures the ability of Dcp-LA to indirectly inhibit GSK-3β activity.

Materials:

-

Recombinant active GSK-3β enzyme

-

Tau protein or a synthetic peptide substrate for GSK-3β

-

Kinase assay buffer

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Dcp-LA

-

PKCε and/or components of the Akt activation pathway (for indirect assessment)

-

ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radiolabeled assay

Procedure (using ADP-Glo™ Assay):

-

Prepare a reaction mixture containing kinase assay buffer, tau substrate, and ATP.

-

In a separate pre-incubation step, incubate GSK-3β with PKCε and Dcp-LA (and ATP for PKCε activation) to allow for the inhibitory phosphorylation of GSK-3β.

-

Add the Dcp-LA-treated (and potentially PKCε-phosphorylated) GSK-3β to the reaction mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol, which correlates with kinase activity.

-

Run appropriate controls, including a known GSK-3β inhibitor.[9][10][11]

PTP1B Phosphatase Assay

This colorimetric assay determines the inhibitory effect of Dcp-LA on PTP1B activity.

Materials:

-

Recombinant human PTP1B

-

PTP1B assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

p-nitrophenyl phosphate (pNPP) as a substrate

-

Dcp-LA at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Add PTP1B assay buffer to the wells of a 96-well plate.

-

Add different concentrations of Dcp-LA to the respective wells.

-

Add the PTP1B enzyme to the wells and pre-incubate.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding NaOH).

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced, which is proportional to PTP1B activity.

-

Calculate the IC50 value of Dcp-LA for PTP1B inhibition.[12][13][14]

PKCε Activation Assay using FRET

This assay utilizes Förster Resonance Energy Transfer (FRET) to measure the activation of PKCε in living cells in response to Dcp-LA.

Materials:

-

Cell line (e.g., HEK293 or neuronal cells)

-

A FRET-based PKC activity reporter plasmid (e.g., CKAR - C Kinase Activity Reporter)

-

Transfection reagent

-

Live-cell imaging microscope equipped for FRET imaging

-

Dcp-LA

Procedure:

-

Transfect the chosen cell line with the CKAR plasmid. CKAR typically consists of a PKC substrate peptide and a phospho-amino acid binding domain flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP).

-

Allow the cells to express the reporter for 24-48 hours.

-

Mount the cells on the live-cell imaging microscope.

-

Acquire baseline FRET images by exciting the donor (CFP) and measuring the emission of both the donor and the acceptor (YFP).

-

Add Dcp-LA to the cells.

-

Acquire FRET images at regular intervals to monitor the change in FRET efficiency over time.

-

PKCε activation will lead to the phosphorylation of the substrate within the CKAR probe, causing a conformational change that alters the distance or orientation between the FRET pair, resulting in a change in the FRET ratio (e.g., YFP/CFP emission ratio).

-

Analyze the change in FRET ratio to quantify PKCε activation.[15][16][17]

Visualizations of Signaling Pathways and Workflows

To further elucidate the complex mechanisms and experimental procedures described, the following diagrams are provided.

Caption: Dcp-LA signaling pathway to inhibit tau phosphorylation.

Caption: Experimental workflow for Western Blot analysis.

Caption: Workflow for in vitro GSK-3β kinase inhibition assay.

Conclusion